molecular formula C10H21N3O2S B12119444 N-cyclohexylpiperazine-1-sulfonamide

N-cyclohexylpiperazine-1-sulfonamide

Cat. No.: B12119444
M. Wt: 247.36 g/mol
InChI Key: LECPEZVDBBUYLZ-UHFFFAOYSA-N
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Description

N-cyclohexylpiperazine-1-sulfonamide is a chemical compound with the molecular formula C10H21N3O2S. It is a derivative of piperazine and contains a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexylpiperazine-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the reaction of sulfonyl chlorides with amines, which can be performed under mild conditions using reagents such as N-chlorosuccinimide and tetrabutylammonium chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, amine derivatives, and substituted sulfonamides. These products have various applications in chemical synthesis and pharmaceutical development.

Scientific Research Applications

N-cyclohexylpiperazine-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexylpiperazine-1-sulfonamide is unique due to its specific structure, which combines the piperazine and sulfonamide functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H21N3O2S

Molecular Weight

247.36 g/mol

IUPAC Name

N-cyclohexylpiperazine-1-sulfonamide

InChI

InChI=1S/C10H21N3O2S/c14-16(15,13-8-6-11-7-9-13)12-10-4-2-1-3-5-10/h10-12H,1-9H2

InChI Key

LECPEZVDBBUYLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)N2CCNCC2

Origin of Product

United States

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